molecular formula C16H15N3O B11095098 N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 1874-35-7

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11095098
CAS No.: 1874-35-7
M. Wt: 265.31 g/mol
InChI Key: JNDYNKXUHHOEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the attachment of the dimethylamino group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The phenyl group is introduced through a coupling reaction, and the dimethylamino group is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its use in drug design and development, particularly for its antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler compound with a dimethylamino group attached to a phenyl ring.

    4-(Dimethylamino)phenylboronic Acid Pinacol Ester: Another compound with a similar structure but different functional groups.

Uniqueness

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

1874-35-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C16H15N3O/c1-19(2)14-10-8-13(9-11-14)16-18-17-15(20-16)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

JNDYNKXUHHOEKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.